molecular formula C15H23BFNO2 B1440589 2-Fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester CAS No. 1431470-48-2

2-Fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester

Cat. No. B1440589
CAS RN: 1431470-48-2
M. Wt: 279.16 g/mol
InChI Key: WMMHWBVAEMEASZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1431470-48-2 and Linear Formula: C15H23BFNO2 . It has a molecular weight of 279.16 . The IUPAC name of this compound is [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-9-11(10-18(5)6)7-8-13(12)17/h7-9H,10H2,1-6H3 . This code provides a unique representation of the molecular structure.


Chemical Reactions Analysis

Boronic acids and their esters, such as this compound, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

Application in Synthesis

The compound is also significant in the field of organic synthesis. One example is the nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation. This process is versatile and can convert various partially fluorinated arenes into their corresponding boronate esters, showcasing the compound's utility in constructing complex organic molecules (Zhou et al., 2016).

In Polymer Chemistry

The compound plays a crucial role in polymer chemistry as well. A notable example is the facile synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester. These polymers, incorporating the H2O2-cleavable phenylboronic acid ester, exhibit complete degradation in aqueous media, demonstrating potential as H2O2-responsive delivery vehicles (Cui et al., 2017).

Solid-State Chemistry

The compound is also used in solid-state chemistry for the protection of various molecules. Phenylboronic acid reacts quantitatively in the solid state with various compounds to form cyclic phenylboronic amides or esters. This methodology offers a waste-free and facile approach to protective chemistry, providing pure products without the necessity for further purification (Kaupp et al., 2003).

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation step in the Suzuki–Miyaura reaction . The nature of these interactions is primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it may impact cell proliferation and apoptosis by interacting with key signaling molecules and transcription factors.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, it can inhibit proteases by forming a stable complex with the enzyme’s active site, preventing substrate binding and catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. Its stability may decrease over time, leading to reduced efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . The compound can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and amino acid metabolism. Additionally, it can influence the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment. It may accumulate in certain cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular machinery. Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments and access to specific biomolecules.

properties

IUPAC Name

1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-9-11(10-18(5)6)7-8-13(12)17/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMHWBVAEMEASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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